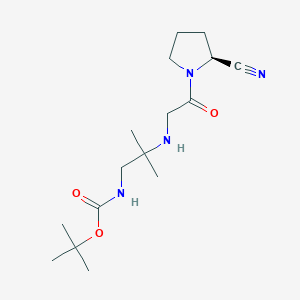

(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate

Description

(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate is a chiral carbamate derivative characterized by a tert-butyl carbamate group attached to a branched 2-methylpropyl chain. This chain is further substituted with an amino group linked to a 2-oxoethyl moiety, which connects to a 2-cyanopyrrolidine ring. The tert-butyl group enhances steric protection, while the amide and cyano functionalities may influence solubility, stability, and binding affinity.

Properties

Molecular Formula |

C16H28N4O3 |

|---|---|

Molecular Weight |

324.42 g/mol |

IUPAC Name |

tert-butyl N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]carbamate |

InChI |

InChI=1S/C16H28N4O3/c1-15(2,3)23-14(22)18-11-16(4,5)19-10-13(21)20-8-6-7-12(20)9-17/h12,19H,6-8,10-11H2,1-5H3,(H,18,22)/t12-/m0/s1 |

InChI Key |

QEPSQHYVGVXGKB-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCC[C@H]1C#N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCCC1C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.

Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using suitable cyanide sources.

Formation of the Carbamate Group: The carbamate group can be formed by reacting the amine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the cyanide group, converting it to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and cyanide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Oxo derivatives of the pyrrolidine ring.

Reduction: Primary amines from the reduction of the cyanide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butyl group, a cyanopyrrolidine moiety, and a carbamate functional group, which contribute to its pharmacological properties. The molecular formula is , and it has a molecular weight of 253.3 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for therapeutic development.

Neuropharmacological Research

Recent studies have indicated that compounds similar to (S)-tert-butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate may exhibit neuroprotective effects. Research highlights the importance of the tryptophan-kynurenine metabolic pathway in neurodegenerative diseases. Compounds derived from this pathway have shown promise in modulating NMDA receptors, which are critical in synaptic plasticity and cognitive function. For instance, KYNA (kynurenic acid), a metabolite of this pathway, acts as an NMDA receptor antagonist, potentially offering protective effects against excitotoxicity linked to neurodegenerative conditions .

Anti-inflammatory Activity

Compounds structurally related to (S)-tert-butyl carbamates have demonstrated significant anti-inflammatory properties. In studies involving various substituted benzamido phenylcarbamates, compounds exhibited inhibition percentages ranging from 39% to 54% against inflammation models . The potential for this compound to act similarly warrants further investigation.

Drug Design and Synthesis

The synthesis of (S)-tert-butyl carbamates has been explored for their utility in drug design. The ability to modify the structure allows for the development of novel therapeutics targeting specific biological pathways. The compound can serve as a versatile building block for creating libraries of analogs with varied biological activities .

Mechanistic Studies

Understanding the protonation sites and dissociation mechanisms of carbamates is crucial for elucidating their reactivity and stability under physiological conditions. Studies on related compounds have shown that protonation can occur at different sites depending on the solvent environment, which affects their behavior in biological systems . This knowledge is essential for predicting how this compound will interact with enzymes or receptors.

Case Studies

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, while the cyanide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis compare the target compound with structurally analogous tert-butyl carbamates from the provided evidence.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Functional Group Diversity: The target compound features a cyanopyrrolidine group absent in the others. This moiety may enhance binding to enzymes (e.g., dipeptidyl peptidase-4 inhibitors) via hydrogen bonding or dipole interactions . (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate () has a hydroxyl group, increasing hydrophilicity compared to the target’s cyanopyrrolidine, which likely enhances lipophilicity . The phenylpropyl substituent in (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate introduces aromaticity, favoring π-π stacking interactions absent in the target compound .

Stability and Reactivity: The amide linkage in the target compound may confer greater metabolic stability than the ester or hydroxyl groups in analogs. However, the cyanopyrrolidine’s electron-withdrawing cyano group could increase susceptibility to hydrolysis under acidic conditions . The adamantyl group in (2S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid provides rigidity and hydrophobicity, contrasting with the target’s flexible pyrrolidine ring .

Limitations and Gaps in Evidence

- No direct data on the target compound’s synthesis, bioactivity, or safety is provided in the evidence. Comparisons are inferred from structural analogs.

- lacks CAS numbers and molecular details for some compounds, limiting quantitative analysis.

Biological Activity

(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group, a cyanopyrrolidine moiety, and an amino acid derivative, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

- Gene Regulation :

- Inflammatory Response :

- Lipid Metabolism :

In Vitro Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of (S)-tert-butyl carbamate derivatives.

| Study | Compound | Biological Activity | IC₅₀ Value (μM) |

|---|---|---|---|

| 25a | SARS-CoV 3CL protease inhibitor | 5.90 | |

| 25b | SARS-CoV 3CL protease inhibitor | 23.0 | |

| 4a | Anti-inflammatory activity (carrageenan-induced edema) | 54.24% inhibition |

Case Studies

- SARS-CoV Protease Inhibition :

-

Anti-inflammatory Effects :

- Compounds structurally related to (S)-tert-butyl carbamate showed promising anti-inflammatory activity in vivo, with inhibition percentages ranging from 39% to over 54% compared to standard treatments . The mechanism involved modulation of inflammatory cytokines and reduction of edema in animal models.

Q & A

Basic: What are the recommended methods for synthesizing this compound in laboratory settings?

Answer:

A robust synthesis protocol involves coupling reactions under inert atmospheres (e.g., nitrogen) using reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and triethylamine. Key steps include:

- Activation of carboxyl groups with PyBOP.

- Sequential addition of tert-butyl-protected amine intermediates.

- Purification via column chromatography and recrystallization.

- Structural validation through ¹H/¹³C NMR and elemental analysis (>95% purity) .

Basic: What analytical techniques are essential for confirming structural integrity?

Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify backbone connectivity and stereochemistry.

- Infrared Spectroscopy (IR): Identification of functional groups (e.g., carbamate C=O stretching at ~1700 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS): Accurate mass determination for molecular formula validation.

- Thin-Layer Chromatography (TLC): Monitoring reaction progress and purity .

Basic: What safety protocols should be followed when handling this compound?

Answer:

Based on structurally related carbamates:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- First Aid: Immediate rinsing with water for eye/skin exposure; seek medical attention if ingested .

Advanced: How can researchers optimize synthesis yield in multi-step reactions?

Answer:

Optimization strategies include:

- Stoichiometric Adjustments: Excess PyBOP (1.2–1.5 equivalents) to drive coupling efficiency.

- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., amine deprotection).

- Purification: Gradient elution in column chromatography to isolate intermediates .

Advanced: How to address discrepancies in spectroscopic data during structural validation?

Answer:

- Solvent Effects: Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference.

- Variable Temperature NMR: Resolve dynamic rotational isomers or tautomers.

- 2D NMR (COSY, HSQC): Assign overlapping signals and confirm spatial correlations .

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature: Store at 2–8°C in sealed, desiccated containers.

- Light Sensitivity: Protect from UV exposure using amber glassware.

- Moisture Control: Add molecular sieves to prevent hydrolysis of the carbamate group .

Advanced: How to resolve solubility challenges in experimental workflows?

Answer:

- Co-Solvent Systems: Use DMSO:water mixtures for aqueous assays.

- pH Adjustment: Protonate/deprotonate functional groups (e.g., amine groups at pH < 3).

- Surfactants: Add Tween-20 for colloidal dispersion in biological assays .

Advanced: How to analyze reaction byproducts or impurities?

Answer:

- High-Performance Liquid Chromatography (HPLC): Quantify impurities using C18 columns and UV detection.

- LC-MS: Identify low-abundance byproducts via mass fragmentation patterns.

- Elemental Analysis: Confirm purity deviations (<0.4% error margin) .

Basic: What purification techniques are recommended post-synthesis?

Answer:

- Flash Chromatography: Separate polar impurities with silica gel and ethyl acetate/hexane gradients.

- Recrystallization: Use ethanol/water mixtures for high-purity crystalline products.

- Centrifugation: Remove insoluble aggregates after solvent precipitation .

Advanced: How to evaluate stability under varying pH and temperature?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.